molecular formula C15H21NO2 B1381548 Benzyl 2-methylazepane-1-carboxylate CAS No. 1857523-19-3

Benzyl 2-methylazepane-1-carboxylate

Cat. No. B1381548
CAS RN: 1857523-19-3
M. Wt: 247.33 g/mol
InChI Key: XVVUGXCKFNIIHZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of Benzyl 2-methylazepane-1-carboxylate consists of a benzyl group attached to a 2-methylazepane-1-carboxylate moiety . The molecular weight of the compound is 247.33 g/mol.


Chemical Reactions Analysis

Specific chemical reactions involving this compound are not detailed in the available sources .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 247.33 g/mol. The density of the compound is 1.1±0.1 g/cm3, and it has a boiling point of 358.5±21.0 °C at 760 mmHg .

Scientific Research Applications

Synthesis and Corrosion Inhibition

Benzyl 2-methylazepane-1-carboxylate has applications in the field of organic synthesis. A study by Insani et al. (2015) demonstrated the synthesis of a related compound, ethyl-1-benzyl-5-methyl-1H-1,2,3-triazoles-4-carboxylate, using Microwave Assisted Organic Synthesis (MAOS). This compound showed significant corrosion inhibition efficiency on carbon steel in a saline solution, hinting at potential applications of similar benzyl compounds in corrosion inhibition (Insani, Wahyuningrum, & Bundjali, 2015).

Heterocyclic Chemistry

In heterocyclic chemistry, compounds like this compound are used as precursors or intermediates. For example, Lim et al. (2007) synthesized methyl 2-amino-3H-1-benzazepine-4-carboxylates, highlighting the versatile applications of benzazepine derivatives in synthetic chemistry (Lim, Song, & Lee, 2007).

Medicinal Chemistry

In medicinal chemistry, related benzyl compounds have shown potential as scaffolds for developing anticancer agents. A study by Stefely et al. (2010) described the synthesis of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides, which inhibited cancer cell growth, illustrating the role of benzyl derivatives in drug development (Stefely, Palchaudhuri, Miller, Peterson, Moraski, Hergenrother, & Miller, 2010).

Molecular and Structural Studies

Benzyl derivatives are also used in molecular and structural studies. Qadir et al. (2005) synthesized several 1-benzazepine heterocycles, utilizing benzyl substituents to examine their solution- and solid-state structures (Qadir, Cobb, Sheldrake, Whittall, White, Hii, Horton, & Hursthouse, 2005).

Mechanism of Action

The mechanism of action of Benzyl 2-methylazepane-1-carboxylate is not specified in the available sources .

Safety and Hazards

The safety data sheet for Benzyl 2-methylazepane-1-carboxylate indicates that it may have acute toxicity when ingested and may cause skin irritation . Further safety and hazard information should be obtained from the supplier or manufacturer .

properties

IUPAC Name

benzyl 2-methylazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-13-8-4-3-7-11-16(13)15(17)18-12-14-9-5-2-6-10-14/h2,5-6,9-10,13H,3-4,7-8,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVVUGXCKFNIIHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCCN1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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